molecular formula C28H22Cl2N2O5 B12014380 1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)2-naphthyl 4-meo-benzoate CAS No. 765285-87-8

1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)2-naphthyl 4-meo-benzoate

Cat. No.: B12014380
CAS No.: 765285-87-8
M. Wt: 537.4 g/mol
InChI Key: JTOSCCYTJRWPMD-WCMJOSRZSA-N
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Description

1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)2-naphthyl 4-meo-benzoate is a complex organic compound with the molecular formula C28H22Cl2N2O5 and a molecular weight of 537.404 g/mol . This compound is known for its unique chemical structure, which includes a dichlorophenoxy group, a naphthyl group, and a methoxybenzoate group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)2-naphthyl 4-meo-benzoate typically involves multiple steps. The process begins with the preparation of the 2,4-dichlorophenoxypropanoic acid, which is then reacted with hydrazine to form the carbohydrazide intermediate. This intermediate is further reacted with 2-naphthylamine to form the naphthyl carbohydrazonoyl derivative. Finally, this derivative is esterified with 4-methoxybenzoic acid to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)2-naphthyl 4-meo-benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)2-naphthyl 4-meo-benzoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)2-naphthyl 4-meo-benzoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)2-naphthyl 4-meo-benzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

765285-87-8

Molecular Formula

C28H22Cl2N2O5

Molecular Weight

537.4 g/mol

IUPAC Name

[1-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C28H22Cl2N2O5/c1-17(36-26-14-10-20(29)15-24(26)30)27(33)32-31-16-23-22-6-4-3-5-18(22)9-13-25(23)37-28(34)19-7-11-21(35-2)12-8-19/h3-17H,1-2H3,(H,32,33)/b31-16+

InChI Key

JTOSCCYTJRWPMD-WCMJOSRZSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC)OC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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